Mesaconitine
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Overview
Description
Mesaconitine is a diester-diterpenoid alkaloid found in the plant Aconitum carmichaelii, which belongs to the Ranunculaceae family. This compound is known for its potent bioactive properties and significant toxicity. Traditionally, Aconitum species have been used in Chinese medicine to treat various ailments, including pain, inflammation, and cardiovascular diseases .
Mechanism of Action
Target of Action
Mesaconitine (MA), a diester-diterpenoid alkaloid extracted from the medicinal herb Aconitum carmichaelii, is known to interact with several targets in the body. The primary targets of MA are the neurons and endothelial cells . It has been shown to evoke Ca2+ homeostasis and its related physiological effects in these cell types .
Mode of Action
This compound interacts with its targets primarily through the modulation of calcium signaling . In human umbilical vein endothelial cells (HUVECs), MA has been shown to increase the intracellular calcium concentration ([Ca2+]i) in the presence of extracellular CaCl2 and NaCl . This response was inhibited by KBR7943, suggesting the involvement of Na+/Ca2+ exchangers .
Biochemical Pathways
This compound affects several biochemical pathways, primarily those related to autophagy and lysosomal pathways . Treatment with MA has been shown to induce oxidative stress, as well as structural and functional damage to mitochondria in HT22 cells, accompanied by an upregulation of mRNA and protein expression related to autophagic and lysosomal pathways .
Pharmacokinetics
The pharmacokinetics of MA involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration of MA at a dose of 5 mg/kg in rats, the area under the curve (AUC) was found to be 207.6 ng/mL·h, indicating its bioavailability . The half-life (t1/2) of MA was found to be 3.1 hours after oral administration, suggesting its relatively short duration of action .
Result of Action
The molecular and cellular effects of MA’s action primarily involve neurotoxicity and cytotoxicity . MA treatment has been shown to induce neurotoxicity in zebrafish and HT22 cells . Furthermore, MA has been found to cause cytotoxicity in human brain microvascular endothelial cells, which was significantly reversed by chelation of cytosolic Ca2+ with BAPTA/AM .
Action Environment
The action, efficacy, and stability of MA can be influenced by various environmental factors. It is known that the toxicity of MA can be reduced using different techniques, suggesting that the processing and preparation of the compound can significantly influence its action .
Biochemical Analysis
Biochemical Properties
Mesaconitine has been shown to interact with various enzymes and proteins, particularly those involved in calcium signaling . It has been found to induce rises in cytosolic calcium concentrations, which are associated with its cytotoxic effects . This interaction with calcium signaling pathways suggests that this compound may play a role in various biochemical reactions.
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to cause cytotoxicity in human brain microvascular endothelial cells . This cytotoxic effect is believed to be triggered by preceding rises in cytosolic calcium concentrations . Furthermore, this compound has been found to induce oxidative stress and structural and functional damage to mitochondria in HT22 cells .
Molecular Mechanism
The molecular mechanism of this compound’s effects involves its interaction with calcium signaling pathways. It has been found to induce rises in cytosolic calcium concentrations by evoking calcium entry via protein kinase C-sensitive store-operated calcium channels and phospholipase C-dependent calcium release from the endoplasmic reticulum . This suggests that this compound exerts its effects at the molecular level through these binding interactions and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been found to cause cytotoxicity in human brain microvascular endothelial cells in a concentration-dependent manner
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For example, intravenous administration of this compound to guinea pigs caused various types of arrhythmias, with more potent arrhythmogenic effects observed at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. Metabonomics studies have identified differential metabolites of this compound, such as L-phenylalanine, retinyl ester, L-proline, and 5-hydroxyindole acetaldehyde, which are involved in amino acid metabolism, vitamin metabolism, glucose metabolism, and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesaconitine can be synthesized through a series of chemical reactions involving the precursor aconitine. The synthetic route typically involves the esterification of aconitine with appropriate reagents under controlled conditions. For instance, one method involves the use of dichloromethane and ethanol under reduced pressure .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from Aconitum carmichaelii. High-performance liquid chromatography (HPLC) is commonly used to isolate and quantify this compound from plant extracts . The process requires careful handling due to the compound’s high toxicity.
Chemical Reactions Analysis
Types of Reactions: Mesaconitine undergoes various chemical reactions, including:
Reduction: The reduction of this compound can lead to the formation of less toxic derivatives.
Substitution: Substitution reactions involving this compound can modify its ester groups, potentially altering its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are employed for esterification reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are studied for their potential therapeutic applications .
Scientific Research Applications
Mesaconitine has been extensively studied for its pharmacological properties. Some of its applications include:
Comparison with Similar Compounds
Aconitine: Known for its high toxicity and use in traditional medicine.
Hypaconitine: Exhibits analgesic effects and is less toxic than aconitine.
Jesaconitine: Similar to mesaconitine in structure but with distinct pharmacological properties.
Uniqueness of this compound: this compound is unique due to its specific ester groups, which contribute to its distinct pharmacological and toxicological properties. Its ability to modulate multiple molecular pathways makes it a compound of interest in both therapeutic and toxicological research .
Properties
CAS No. |
2752-64-9 |
---|---|
Molecular Formula |
C33H45NO11 |
Molecular Weight |
631.7 g/mol |
IUPAC Name |
[(1S,5R,8R,13R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,30-,31+,32-,33+/m0/s1 |
InChI Key |
XUHJBXVYNBQQBD-DGFFPEHOSA-N |
Isomeric SMILES |
CC(=O)O[C@@]12C3C(C[C@@](C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)[C@]56C(CC([C@@]7(C5C(C2C6N(C7)C)OC)COC)O)OC |
SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC |
Canonical SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC |
2752-64-9 | |
Pictograms |
Acute Toxic |
Synonyms |
mesaconitine mesaconitine hydrobromide, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)-isomer of mesaconitine N-desethyl-N-methylaconitine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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